(3-Bromo-2-methylpropoxy)cyclohexane
CAS No.:
Cat. No.: VC18127962
Molecular Formula: C10H19BrO
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19BrO |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | (3-bromo-2-methylpropoxy)cyclohexane |
| Standard InChI | InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
| Standard InChI Key | RIYVYEZKWJVPGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC1CCCCC1)CBr |
Introduction
Structural Characteristics and Molecular Configuration
IUPAC Nomenclature and Connectivity
The systematic name, (3-bromo-2-methylpropoxy)cyclohexane, reflects its cyclohexane ring substituted with a propoxy group at the 1-position. The propoxy chain itself is branched, with a bromine atom at the third carbon and a methyl group at the second carbon . The SMILES notation clarifies the connectivity: the cyclohexane ring (C1CCCCC1) is linked via an oxygen atom to a 3-bromo-2-methylpropyl chain (CC(CBr)CO-) .
Stereochemical Considerations
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.16 g/mol | |
| SMILES | CC(CBr)COC1CCCCC1 | |
| XLogP3 (Predicted) | ~3.5 |
Synthetic Routes and Methodological Approaches
Williamson Ether Synthesis
A plausible route involves the reaction of cyclohexanol with 3-bromo-2-methylpropyl bromide under basic conditions. The alkoxide ion generated from cyclohexanol attacks the electrophilic carbon adjacent to bromine, displacing the bromide ion and forming the ether linkage . This method mirrors strategies used for synthesizing related brominated ethers, such as 1-bromo-2-methoxycyclohexane .
Table 2: Comparative Synthesis Data for Related Compounds
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromo-2-methoxycyclohexane | Nucleophilic substitution | 72 | |
| (+)-[(R)-3-Bromo-2-methylpropyl]cyclohexane | Stereoselective bromination | 65 |
Physicochemical Properties and Computational Analysis
Spectroscopic Characteristics
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NMR: The NMR spectrum would show signals for cyclohexane protons (δ 1.2–1.8 ppm), methine protons adjacent to bromine (δ 3.4–3.7 ppm), and methyl groups (δ 1.0–1.2 ppm) .
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Mass Spectrometry: The molecular ion peak at m/z 235 (for ) and fragment ions corresponding to loss of Br (m/z 156) are expected .
Reactivity and Functional Transformations
Nucleophilic Substitution Reactions
The bromine atom serves as a leaving group, enabling SN2 reactions with nucleophiles such as hydroxide or amines. For example, reaction with sodium azide would yield the corresponding azide derivative, a precursor for click chemistry applications .
Elimination and Rearrangement Pathways
Under strong base conditions (e.g., KOtBu), β-hydride elimination could produce an alkene, though the methyl group’s steric bulk may favor alternative pathways. Computational studies of similar compounds suggest a preference for E2 mechanisms when bulky substituents are present .
Table 3: Predicted Reaction Outcomes
| Reaction Conditions | Product | Notes |
|---|---|---|
| NaOH (aqueous) | Cyclohexanol derivative | SN2 mechanism |
| KOtBu (THF, heat) | Alkene + HBr | Elimination favored |
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